molecular formula C6H10N3OP B13538633 5-(Dimethylphosphoryl)pyrimidin-4-amine

5-(Dimethylphosphoryl)pyrimidin-4-amine

Cat. No.: B13538633
M. Wt: 171.14 g/mol
InChI Key: XOAHZXGIMMTEDR-UHFFFAOYSA-N
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Description

5-(Dimethylphosphoryl)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylphosphoryl)pyrimidin-4-amine typically involves the reaction of 2,5,6-trichloropyrimidine with 2-(dimethylphosphonino)aniline in the presence of anhydrous potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at 60°C for 4 hours. The product is then purified using silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding phosphine oxides.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(Dimethylphosphoryl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Dimethylphosphoryl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloropyrimidin-4-amine
  • 2-(Dimethylphosphonino)aniline
  • Pyrimido[4,5-d]pyrimidines

Uniqueness

5-(Dimethylphosphoryl)pyrimidin-4-amine is unique due to its specific dimethylphosphoryl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H10N3OP

Molecular Weight

171.14 g/mol

IUPAC Name

5-dimethylphosphorylpyrimidin-4-amine

InChI

InChI=1S/C6H10N3OP/c1-11(2,10)5-3-8-4-9-6(5)7/h3-4H,1-2H3,(H2,7,8,9)

InChI Key

XOAHZXGIMMTEDR-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CN=CN=C1N

Origin of Product

United States

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